

An In-Depth Technical Guide to the Spectroscopic Data of 1-Hydroxycyclobutanecarboxylic Acid

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Compound of Interest

Compound Name: 1-Hydroxycyclobutanecarboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-hydroxycyclobutanecarboxylic acid**. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a combination of predicted data and experimental data for closely related structural analogs. This information is intended to serve as a valuable resource for researchers and professionals involved in drug development and chemical analysis.

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for **1-hydroxycyclobutanecarboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Chemical Shift (ppm)	Multiplicity	Assignment
~12.0	Singlet (broad)	-COOH
~3.5	Singlet (broad)	-OH
2.0 - 2.4	Multiplet	-CH ₂ - (cyclobutane ring)
1.8 - 2.0	Multiplet	-CH ₂ - (cyclobutane ring)

¹³C NMR (Predicted)

Chemical Shift (ppm)	Assignment
~180	C=O (carboxylic acid)
~70	C-OH (quaternary)
~30	-CH ₂ - (cyclobutane ring)
~15	-CH ₂ - (cyclobutane ring)

Infrared (IR) Spectroscopy

The IR spectrum of **1-hydroxycyclobutanecarboxylic acid** is expected to show characteristic absorption bands for the hydroxyl and carboxylic acid functional groups.

Wavenumber (cm ⁻¹)	Functional Group	Description
3300 - 2500	O-H (Carboxylic Acid)	Broad and strong
~3200	O-H (Alcohol)	Broad
~2950	C-H (Aliphatic)	Medium
1710 - 1760	C=O (Carboxylic Acid)	Strong
1210 - 1320	C-O (Carboxylic Acid)	Medium

Mass Spectrometry (MS)

Mass spectrometry data for **1-hydroxycyclobutanecarboxylic acid** would provide information about its molecular weight and fragmentation pattern.

m/z	Ion
116.0473	[M] ⁺ (Molecular Ion)
117.0546	[M+H] ⁺
139.0365	[M+Na] ⁺
99.0440	[M-OH] ⁺
71.0491	[M-COOH] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These are general protocols and may require optimization for specific instrumentation and samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of the solid **1-hydroxycyclobutanecarboxylic acid**.
- Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL.
- Ensure the sample is fully dissolved. If necessary, gently warm the tube or use a vortex mixer.
- If the sample contains particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.

Data Acquisition (¹H and ¹³C NMR):

- The NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.

- For ^1H NMR, the spectral width is set to cover the expected chemical shift range (e.g., 0-14 ppm). A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.
- For ^{13}C NMR, a wider spectral width is used (e.g., 0-220 ppm). A larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.
- Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.
- Place a small amount of the solid **1-hydroxycyclobutanecarboxylic acid** onto the center of the ATR crystal.
- Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

Data Acquisition:

- Record a background spectrum of the empty, clean ATR crystal.
- Acquire the sample spectrum over a typical range of 4000-400 cm^{-1} .
- The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Sample Preparation:

- Prepare a dilute solution of **1-hydroxycyclobutanecarboxylic acid** in a suitable volatile solvent (e.g., methanol or acetonitrile).

- The concentration should be optimized for the specific mass spectrometer and ionization technique used.

Data Acquisition (e.g., Electrospray Ionization - ESI):

- The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
- For ESI, the sample is ionized by applying a high voltage to a capillary, generating charged droplets that desolvate to produce gas-phase ions.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the spectroscopic analysis of a synthesized organic compound like **1-hydroxycyclobutanecarboxylic acid**.

Experimental Workflow for Spectroscopic Analysis

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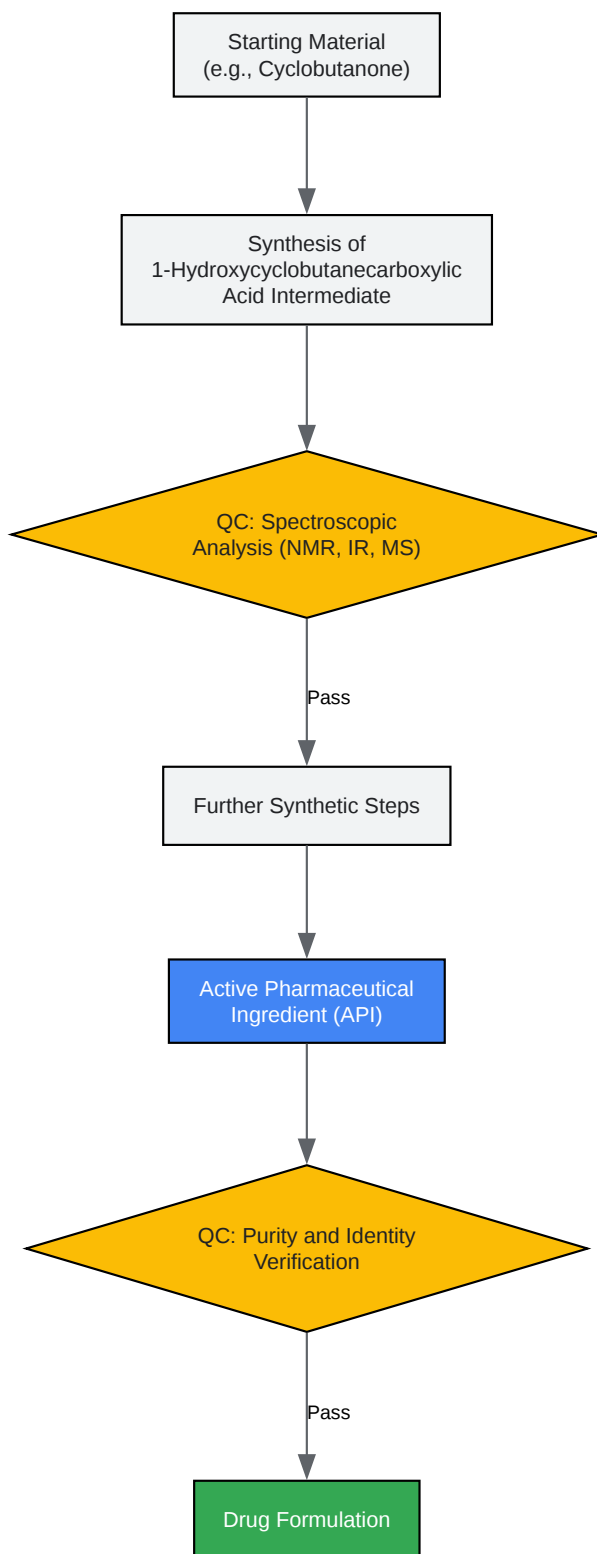
Caption: Workflow for Spectroscopic Analysis.

Role in Drug Development

1-hydroxycyclobutanecarboxylic acid and its derivatives are valuable building blocks in medicinal chemistry. Their rigid cyclobutane scaffold can impart favorable pharmacological properties to drug candidates, such as improved metabolic stability and binding affinity. A notable application is in the synthesis of pregabalin, an anticonvulsant and anxiolytic drug.

The following diagram illustrates a simplified conceptual pathway from a starting material to a potential drug candidate, highlighting the role of spectroscopic analysis in quality control.

Conceptual Drug Development and QC Pathway

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Caption: Drug Development and QC Pathway.

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